Brimonidine-d4

Beschreibung

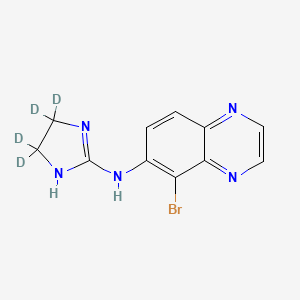

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLJNLCSTIOKRM-NZLXMSDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Brimonidine-d4: Chemical Structure, Isotopic Labeling, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brimonidine-d4, a deuterated analog of the α2-adrenergic agonist Brimonidine. This document details its chemical structure, isotopic labeling, and its critical role as an internal standard in bioanalytical methods. It also includes a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Brimonidine in biological matrices and an overview of the relevant pharmacological signaling pathway.

Chemical Structure and Isotopic Labeling

This compound is a stable isotope-labeled version of Brimonidine where four hydrogen atoms on the imidazoline ring have been replaced with deuterium atoms. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Brimonidine.

Chemical Name: 5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine[1]

Chemical Structure:

Chemical structure of this compound, illustrating the positions of deuterium labeling on the imidazoline ring.

The isotopic labeling is located at the 4th and 5th positions of the dihydro-1H-imidazolyl group.[1][2]

Quantitative Data

This compound is synthesized to a high degree of isotopic purity, ensuring its reliability as an internal standard. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆D₄BrN₅ | [2] |

| Molecular Weight | 296.16 g/mol | |

| Monoisotopic Mass | 295.03706 Da | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Solubility | Water: 1.5 mg/mL; DMSO: soluble | [2] |

| Mass Transition (m/z) | 296 → 216 |

Synthesis of this compound

A general synthetic approach is outlined below:

Caption: Plausible synthetic route for this compound.

Experimental Protocols

Quantification of Brimonidine in Ocular Fluids and Tissues using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the rapid and accurate quantification of Brimonidine.

4.1.1. Materials and Reagents

-

Brimonidine standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Ocular fluid/tissue homogenate

4.1.2. Sample Preparation

-

Extraction: For tissues like retina, iris/ciliary body, and vitreous humor, extract with an acetonitrile:water (1:1) solution. This is followed by sonication and vortexing to ensure complete extraction.

-

Dilution and IS Spiking: Dilute aliquots of aqueous humor or tissue extracts with acetonitrile containing a known concentration of this compound (internal standard).

4.1.3. Liquid Chromatography Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

Total Analysis Time: Less than 2.0 minutes per sample.

4.1.4. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Brimonidine: m/z 292 → 212

-

This compound (IS): m/z 296 → 216

-

4.1.5. Calibration and Quantification

-

Construct calibration curves by plotting the peak area ratio of Brimonidine to this compound against the concentration of Brimonidine standards.

-

Use a linear regression with appropriate weighting (e.g., 1/x²) to fit the calibration curve.

-

The lower limit of quantitation (LLOQ) can be as low as 1.0 ng/mL in aqueous humor.

Caption: LC-MS/MS analytical workflow.

Signaling Pathway

Brimonidine is a potent and selective α2-adrenergic receptor agonist. Its pharmacological effects are mediated through the activation of this G-protein coupled receptor.

Caption: Brimonidine's signaling cascade.

Upon binding to the α2-adrenergic receptor, Brimonidine activates the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels ultimately results in the physiological effects of Brimonidine, such as the reduction of aqueous humor production in the eye, which lowers intraocular pressure.

This technical guide provides essential information for researchers and professionals working with Brimonidine and its deuterated analog. The detailed data and protocols herein are intended to support the accurate and reliable use of this compound in analytical and research applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Brimonidine-d4 Tartrate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Brimonidine-d4 tartrate salt, an isotopically labeled form of the selective alpha-2 adrenergic agonist, Brimonidine tartrate. This document is intended to serve as a valuable resource for professionals in drug development, research, and quality control by consolidating essential data, outlining detailed experimental protocols, and visualizing key molecular interactions.

Chemical and Physical Properties

This compound tartrate salt is a deuterated analog of Brimonidine tartrate, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis. The fundamental physicochemical properties are crucial for formulation development, stability assessment, and understanding its biological behavior.

General Information

| Property | Value | Reference |

| Chemical Name | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine L-tartrate | [1] |

| CAS Number | 1316758-27-6 | [2] |

| Molecular Formula | C₁₁H₆D₄BrN₅ · C₄H₆O₆ | [3] |

| Molecular Weight | 446.25 g/mol | [3] |

| Appearance | White to off-white or pale-yellow powder/crystalline solid.[2][4] | |

| Storage Conditions | Recommended storage at -20°C in a freezer.[2][5] |

Physicochemical Data

The following table summarizes the key physicochemical parameters for both this compound tartrate salt and its non-deuterated counterpart, Brimonidine tartrate, for comparative purposes. It is important to note that while the isotopic labeling has a minor effect on molecular weight, other properties such as pKa and solubility are expected to be very similar.

| Property | This compound Tartrate Salt | Brimonidine Tartrate | Reference |

| Melting Point | 203-205 °C | 207-210 °C[6][7] | [2] |

| Solubility (Water) | 25 mg/mL (with ultrasonic assistance) | 34 mg/mL[8] | [3] |

| Solubility (DMSO) | 50 mg/mL (with ultrasonic assistance) | ~1 mg/mL | [3][9] |

| pKa | Not explicitly found for d4 variant; assumed to be similar to the non-deuterated form. | 7.78[10] |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for measuring solubility, pKa, and stability.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[11][12][13]

Objective: To determine the saturation concentration of this compound tartrate salt in a specific solvent at a controlled temperature.

Materials:

-

This compound tartrate salt

-

Solvent of interest (e.g., water, phosphate buffer, organic solvents)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound tartrate salt to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To separate the dissolved solute from the undissolved solid, centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF) is recommended.

-

Dilute the clear filtrate with the solvent as necessary to fall within the calibrated range of the analytical method.

-

Quantify the concentration of this compound tartrate salt in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.

-

The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Workflow for Solubility Determination:

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[14][15][16]

Objective: To determine the pKa value of this compound tartrate salt by measuring pH changes during titration with an acid or base.

Materials:

-

This compound tartrate salt

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized water (carbonate-free)

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound tartrate salt and dissolve it in a known volume of deionized water. A supporting electrolyte like KCl (e.g., 0.15 M) should be added to maintain constant ionic strength.

-

Place the solution in a temperature-controlled vessel and immerse the pH electrode and the tip of the burette.

-

Gently stir the solution throughout the experiment.

-

For a basic substance like Brimonidine, titrate the solution with a standardized solution of HCl. For an acidic substance, titrate with NaOH.

-

Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading stabilizes.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to accurately determine the equivalence point, from which the half-equivalence point and thus the pKa can be calculated.

Stability Testing

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[17][18][19]

Objective: To establish a re-test period for this compound tartrate salt by evaluating its stability under defined storage conditions.

Protocol Outline (based on ICH Q1A(R2)):

-

Stress Testing (Forced Degradation):

-

Expose the drug substance to conditions more severe than accelerated testing.

-

Acid/Base Hydrolysis: Treat with acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to high temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the drug substance to light according to ICH Q1B guidelines.

-

The goal is to identify potential degradation products and to develop and validate a stability-indicating analytical method. A study on Brimonidine tartrate (non-deuterated) showed it was not stable in strong acidic, basic, and oxidative conditions but was stable under thermal, dry heat, and photolytic conditions.[20][21]

-

-

Formal Stability Studies:

-

Batches: Use at least three primary batches of the drug substance.

-

Container Closure System: The storage container should be the same as or simulate the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Typically 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the samples are tested for appearance, assay, degradation products, and other relevant physical and chemical properties. The analytical methods must be stability-indicating.

-

Signaling Pathway

Brimonidine is a selective alpha-2 (α₂) adrenergic receptor agonist.[22] Its mechanism of action involves the activation of these G-protein coupled receptors, which are associated with an inhibitory G-protein (Gi).[23]

Alpha-2 Adrenergic Receptor Signaling Pathway:

-

Brimonidine binds to and activates the α₂-adrenergic receptor.

-

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

The Giα-GTP subunit dissociates from the βγ subunits.

-

The activated Giα-GTP subunit inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

Reduced cAMP levels lead to decreased activity of protein kinase A (PKA).

-

The downstream effects of reduced PKA activity in target tissues (e.g., ciliary body in the eye) result in the therapeutic action of Brimonidine, which includes a reduction in aqueous humor production.[24]

This technical guide provides foundational data and methodologies essential for the research and development of formulations containing this compound tartrate salt. For further information, consulting the referenced literature and regulatory guidelines is recommended.

References

- 1. This compound D-Tartrate | LGC Standards [lgcstandards.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. JP6339364B2 - Amorphous brimonidine tartrate and method for producing the same - Google Patents [patents.google.com]

- 7. JP6270603B2 - Novel polymorph of brimonidine tartrate and process for producing the same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. snscourseware.org [snscourseware.org]

- 19. database.ich.org [database.ich.org]

- 20. d-nb.info [d-nb.info]

- 21. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Brimonidine Tartrate | C15H16BrN5O6 | CID 54405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

Brimonidine-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Brimonidine-d4, a deuterated analog of the selective alpha-2 adrenergic agonist, Brimonidine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, or in other research applications requiring a stable, isotopically labeled version of the parent compound.

Certificate of Analysis (Representative)

The Certificate of Analysis (CoA) for this compound summarizes the quality and purity of a specific batch. The following tables provide a representative example of the data presented in a typical CoA.

Identification and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)quinoxalin-6-amine |

| Molecular Formula | C₁₁H₆D₄BrN₅ |

| Molecular Weight | 296.18 g/mol |

| CAS Number | 1184971-51-4 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO |

Purity and Quality Specifications

| Test | Method | Acceptance Criteria | Representative Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥ 99.0% | 99.8% |

| Isotopic Purity (LC-MS) | LC-MS | ≥ 98% Deuterated forms (d1-d4) | 99.2% (d4) |

| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |

| ¹H-NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

| Loss on Drying | TGA | ≤ 1.0% | 0.3% |

Purity Assessment: Experimental Protocols

The accurate determination of chemical and isotopic purity is critical for the use of this compound as an internal standard. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound from any non-deuterated Brimonidine and other potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 248 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A standard solution of this compound is prepared in a suitable diluent (e.g., methanol) at a known concentration.

-

Sample Preparation: The sample is dissolved in the diluent to a similar concentration as the standard.

-

Quantification: The percentage purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.

Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method determines the isotopic distribution and confirms the mass of this compound.

-

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

LC Conditions: Similar to the HPLC method for chemical purity to ensure good separation.

-

Mass Spectrometer Settings:

-

Scan Mode: Full scan to observe the molecular ions.

-

Selected Ion Monitoring (SIM): To monitor the specific m/z values for Brimonidine (d0) and this compound.

-

-

Data Analysis: The isotopic purity is determined by calculating the ratio of the peak area of the d4-labeled compound to the sum of the peak areas of all isotopic variants (d0 to d4).

Brimonidine Signaling Pathway

Brimonidine is a selective alpha-2 adrenergic receptor agonist. Its mechanism of action involves the activation of these receptors, leading to a cascade of intracellular events that ultimately result in its therapeutic effects, such as the lowering of intraocular pressure in glaucoma.

Caption: this compound signaling pathway.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a this compound batch.

Caption: Workflow for this compound purity assessment.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Brimonidine-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometry fragmentation pattern of Brimonidine-d4, a deuterated isotopolog of the α2-adrenergic agonist Brimonidine. Utilized as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its behavior in a mass spectrometer is critical for accurate quantification and method development. This document outlines the key fragmentation pathways, provides detailed experimental protocols for its analysis, and contextualizes its mechanism of action through a signaling pathway diagram.

Mass Spectrometry Fragmentation Pattern

This compound, with the four deuterium atoms located on the imidazoline ring, exhibits a predictable and consistent fragmentation pattern under positive ion electrospray ionization (ESI) conditions. The primary fragmentation event involves the cleavage of the bond between the quinoxaline and the deuterated imidazoline moieties.

Key Fragmentation Data

The mass transition of this compound is characterized by a precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 296.2 and a prominent product ion at m/z 216.0.[1][2] This transition is consistently used for the quantification of Brimonidine in biological matrices using this compound as an internal standard.[1][3] The non-deuterated form of Brimonidine shows a corresponding transition from m/z 292 to m/z 212.[1][4]

| Ion | m/z (this compound) | m/z (Brimonidine) | Description |

| Precursor Ion ([M+H]⁺) | 296.2 | 292.1 | Protonated molecule |

| Product Ion 1 | 216.0 | 212.0 | Loss of the deuterated imidazoline group |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the protonation of the imidazoline ring. Subsequent collision-induced dissociation (CID) leads to the cleavage of the C-N bond connecting the imidazoline ring to the quinoxaline core. This results in the formation of a stable, resonance-stabilized quinoxalinamine fragment ion.

References

- 1. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS studies of brimonidine in rabbit aqueous humor by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability of Brimonidine-d4 Under Different Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth stability data specifically for Brimonidine-d4 is limited. As a deuterated analog, its stability profile is expected to be very similar to its non-deuterated counterpart, Brimonidine Tartrate. This guide provides recommended storage conditions for this compound and leverages the extensive stability and degradation data available for Brimonidine Tartrate as a reliable proxy to ensure analytical accuracy and integrity.

Introduction

This compound is the deuterium-labeled version of Brimonidine, a potent alpha-2 adrenergic receptor agonist used in the treatment of open-angle glaucoma and ocular hypertension.[1] In analytical and clinical settings, this compound is primarily utilized as an internal standard for the precise quantification of Brimonidine in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.[1] The accuracy of these quantitative assays is fundamentally dependent on the stability and purity of the internal standard. Degradation of this compound can lead to inaccurate measurements, impacting pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

This technical guide summarizes the known stability of this compound under recommended storage conditions and provides a comprehensive overview of the stability profile of Brimonidine Tartrate under various stress conditions, offering valuable insights for researchers and drug development professionals.

Recommended Storage Conditions for this compound

As an analytical standard, maintaining the integrity of this compound is critical. The following storage conditions are recommended by commercial suppliers to ensure long-term stability.

| Form | Storage Temperature | Recommended Duration |

| Solid (Powder) | -20°C | ≥ 2 years |

| In Solvent | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Note: It is recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.

Stability Profile of Brimonidine Tartrate Under Forced Degradation

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of stability-indicating analytical methods. The data below is derived from studies on the non-deuterated form, Brimonidine Tartrate, and serves as a strong indicator of the stability of this compound.

Studies have shown that Brimonidine Tartrate is susceptible to degradation under strong acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[2][3]

| Stress Condition | Reagent/Parameters | Temperature | Duration | Remaining Brimonidine (%) |

| Acid Hydrolysis | 5 M HCl | 40°C | 24 hours | ~96.5% |

| Base Hydrolysis | 5 M NaOH | 40°C | 2 hours | ~95.6% |

| Oxidative | 6% H₂O₂ | 40°C | 24 hours | ~42.4% |

| Thermal (Aqueous) | In water bath | 40°C & 90°C | 120 hours | Stable |

| Thermal (Dry Heat) | In oven | 105°C | 7 hours | Stable |

| Photolytic | 1.2 million lux hours & 200 Wh/m² | N/A | N/A | No substantial degradation |

Data compiled from studies on Brimonidine Tartrate.[2][3]

Experimental Protocols

The following protocols are based on validated stability-indicating HPLC methods for Brimonidine Tartrate and are suitable for assessing the stability of this compound.[2][3]

This method is designed to separate the parent compound from any potential degradation products.

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Ultrasound generator.

-

pH meter.

-

-

Chromatographic Conditions:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in the mobile phase.[3]

-

Acid Degradation:

-

Base Degradation:

-

Oxidative Degradation:

-

Thermal Degradation (Dry Heat):

-

Photolytic Degradation:

-

Expose the sample (solid or solution) in a photostability chamber to 1.2 million lux hours for light and 200 Wh/m² for UV exposure.[3]

-

Prepare a sample solution of known concentration for analysis.

-

Visualizations: Pathways and Workflows

Brimonidine acts as an agonist at the alpha-2 adrenergic receptor, which is a Gi-protein coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[4]

Caption: Alpha-2 Adrenergic Signaling Pathway.

The logical flow for conducting forced degradation studies involves preparing a stock solution, subjecting aliquots to various stress conditions, and analyzing the resulting samples against a control.

Caption: Forced Degradation Experimental Workflow.

This diagram illustrates the relative stability of Brimonidine under different types of stress, highlighting its vulnerability to oxidative, strong acid, and strong base conditions.

Caption: Brimonidine Degradation Susceptibility.

References

Isotopic Purity and Exchange Potential of Brimonidine-d4: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration of active pharmaceutical ingredients (APIs) is a strategic approach to enhance their pharmacokinetic profiles, primarily by slowing metabolic degradation through the kinetic isotope effect (KIE).[][2][3] Brimonidine-d4, a deuterated analog of the α2-adrenergic agonist Brimonidine, is labeled with four deuterium atoms on the imidazoline ring.[4][5] This guide provides a comprehensive technical overview of the critical quality attributes of this compound, focusing on its isotopic purity and the potential for hydrogen-deuterium (H/D) exchange. It outlines the state-of-the-art analytical methodologies for determining isotopic purity and provides experimental frameworks for assessing its stability under stress conditions. The data presented herein demonstrates that this compound possesses high isotopic stability, with a low propensity for isotopic exchange under standard physiological and pharmaceutical stress conditions, underscoring its viability as a stable deuterated drug candidate.

Understanding Isotopic Purity in this compound

The quality of a deuterated API is fundamentally defined by its isotopic purity. This section delineates the concept of isotopic purity and summarizes the quantitative expectations for this compound.

Defining Isotopic Purity vs. Isotopic Enrichment

For deuterated compounds, it is crucial to distinguish between two key terms: isotopic enrichment and isotopic purity (also known as species abundance).[6]

-

Isotopic Enrichment: This refers to the percentage of deuterium found at a specific labeled position within the molecule. For instance, an enrichment of 99.5% means there is a 99.5% probability of finding a deuterium atom at that site and a 0.5% chance of finding a hydrogen atom.[6]

-

Isotopic Purity/Species Abundance: This refers to the percentage of the entire molecular population that contains the desired number of deuterium atoms.[6] For this compound, this is the percentage of molecules that are precisely d4, as opposed to d3, d2, d1, or d0 isotopologues.

Due to the statistical nature of deuteration synthesis, a batch of this compound will inevitably contain a distribution of these isotopologues.[6] Regulatory agencies require rigorous characterization and control of this distribution.[7]

Quantitative Data on Isotopic Purity

High isotopic purity is a critical requirement to ensure the intended pharmacokinetic benefits and batch-to-batch consistency of a deuterated drug.[7] Regulatory bodies typically expect isotopic purity to be above 99%.[7]

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Specification | Source |

|---|---|---|

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [5] |

| Chemical Purity | ≥98% | Commercially available data |

Table 2: Illustrative Isotopologue Distribution for a Representative Batch of this compound

| Isotopologue | Species | Relative Abundance (%) |

|---|---|---|

| d4 | C₁₁H₆D₄BrN₅ | > 98.0% |

| d3 | C₁₁H₇D₃BrN₅ | < 2.0% |

| d2 | C₁₁H₈D₂BrN₅ | < 0.5% |

| d1 | C₁₁H₉D₁BrN₅ | < 0.1% |

| d0 (Undeuterated) | C₁₁H₁₀BrN₅ | < 0.1% |

Note: This table represents a typical, high-quality batch and is for illustrative purposes.

Analytical Protocols for Isotopic Purity Determination

Robust analytical methods are essential for the accurate characterization of this compound. Mass spectrometry and Nuclear Magnetic Resonance spectroscopy are the primary techniques employed for this purpose.[8]

High-Resolution Mass Spectrometry (HRMS)

LC-HRMS is a powerful tool for quantifying the distribution of isotopologues, offering high sensitivity and specificity.[9][10]

Experimental Protocol: Isotopic Purity by LC-HRMS

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, Methanol) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: Set to 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 290-305 to cover all potential isotopologues. The expected [M+H]⁺ ions are: Brimonidine (d0) = ~292.02, this compound = ~296.05.[11][12]

-

Resolution: Set to >10,000 to resolve isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3, d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species by dividing its peak area by the sum of all isotopologue peak areas.

-

The isotopic purity is reported as the relative abundance of the d4 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the specific locations of the deuterium labels and can provide a quantitative estimate of isotopic purity.[8]

Experimental Protocol: Purity Assessment by ¹H NMR

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., DMSO-d6).

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (≥400 MHz).

-

Experiment: Acquire a standard quantitative ¹H NMR spectrum.

-

Parameters: Ensure a sufficient relaxation delay (e.g., 5*T1) to allow for full relaxation of all protons for accurate integration.

-

-

Data Analysis:

-

Identify a well-resolved proton signal from a non-deuterated part of the molecule to serve as an internal reference (e.g., aromatic protons).

-

Identify the residual proton signals at the deuterated positions on the imidazoline ring.

-

Carefully integrate the reference peak and the residual proton peaks.

-

The percentage of deuteration at a given site can be calculated by comparing the integral of the residual proton signal to the integral of the reference signal, accounting for the number of protons each signal represents.

-

Potential for Isotopic Exchange

The stability of the deuterium labels is paramount for maintaining the drug's modified pharmacokinetic properties. The potential for H/D exchange is evaluated by subjecting the molecule to stress conditions.

Chemical Principles of H/D Exchange Stability

The stability of the C-D bond is significantly greater than that of a C-H bond, with a bond energy difference of 1.2–1.5 kcal/mol.[3] This increased strength is the foundation of the Kinetic Isotope Effect and makes C-D bonds less susceptible to cleavage.[][2] Isotopic exchange (replacement of D with H from a protic solvent) is generally a concern for deuterium atoms attached to heteroatoms (O-D, N-D) or on carbons adjacent to carbonyls.

In this compound, the four deuterium atoms are located on the saturated C4 and C5 positions of the imidazoline ring.[13] These are non-acidic, sp³-hybridized carbon atoms. Therefore, under physiological and typical pharmaceutical storage conditions (pH 4-8, ambient temperature), the C-D bonds are chemically stable and not prone to exchange.

Stability Profile Under Forced Degradation

While specific H/D exchange studies on this compound are not publicly available, forced degradation studies on the parent compound, Brimonidine, provide valuable insights into the molecule's overall stability.[14][15] The degradation of the molecular backbone is the primary concern under these conditions, rather than isotopic exchange.

Table 3: Summary of Forced Degradation Studies on Brimonidine Tartrate

| Stress Condition | Duration & Temperature | Result (Remaining Brimonidine) | Stability Conclusion | Source |

|---|---|---|---|---|

| Acid Hydrolysis | 5 M HCl, 24h @ 40°C | ~96.5% | Unstable in strong acid | [14][15] |

| Base Hydrolysis | 5 M NaOH, 2h @ 40°C | ~95.6% | Unstable in strong base | [14][15] |

| Oxidation | 6% H₂O₂, 24h @ 40°C | ~42.4% | Highly unstable to oxidation | [14][15] |

| Thermal | 120h @ 90°C | Stable | Stable | [14][15] |

| Photolytic | UV Chamber | Stable | Stable |[14][15][16] |

These results indicate that Brimonidine's core structure is susceptible to degradation under harsh acidic, basic, and oxidative conditions. While the C-D bonds are expected to remain intact, the overall degradation of the molecule would render it inactive.

Protocol for Assessing Isotopic Exchange

To definitively confirm the isotopic stability of this compound, a forced degradation study must be coupled with LC-MS analysis to monitor the isotopologue distribution over time.

Experimental Protocol: H/D Exchange Analysis

-

Reference Sample (T=0): Analyze an unstressed sample of this compound via the LC-HRMS method described in Section 3.1 to establish the initial (T=0) isotopologue distribution.

-

Stress Conditions: Subject separate aliquots of a this compound solution (in a protic solvent system like H₂O/Acetonitrile) to the forced degradation conditions listed in Table 3 (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂, 80°C heat, photolysis chamber).

-

Time Point Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute for analysis.

-

LC-HRMS Analysis: Analyze each stressed sample using the same LC-HRMS method.

-

Data Evaluation:

-

For each stressed sample, determine the relative abundance of the d4, d3, d2, d1, and d0 isotopologues.

-

Compare the isotopologue distribution of the stressed samples to the T=0 reference sample.

-

A statistically significant decrease in the relative abundance of the d4 species accompanied by an increase in lower-mass isotopologues (d3, d2, etc.) would indicate that H/D exchange has occurred.

-

Conclusion

This compound is a stable deuterated molecule whose critical quality attributes can be rigorously controlled and monitored. The deuterium labels on the imidazoline ring are not in positions susceptible to back-exchange under physiological or standard pharmaceutical conditions. The primary stability concern for the molecule is the degradation of its quinoxaline core under harsh oxidative, acidic, or basic conditions, a profile it shares with its non-deuterated parent.

For drug development professionals, ensuring the quality of this compound requires a two-pronged analytical approach:

-

Purity Confirmation: Employing LC-HRMS and NMR to confirm that each batch meets stringent isotopic purity specifications (typically >98% d4 species) and that the deuterium labels are in the correct chemical positions.

-

Stability Assessment: Utilizing forced degradation studies coupled with LC-MS to demonstrate that no significant H/D exchange occurs, thereby ensuring the stability and integrity of the deuterated API throughout its shelf life and in vivo application.

By adhering to these principles and protocols, researchers can confidently advance the development of this compound, leveraging the benefits of deuteration to create a potentially superior therapeutic agent.

References

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C11H10BrN5 | CID 45038432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Brimonidine-d4 for Research Applications: Suppliers, Ordering, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on sourcing and utilizing Brimonidine-d4, a deuterated analog of the selective alpha-2 adrenergic agonist Brimonidine. This document is intended to serve as a technical resource for research laboratories, offering a summary of supplier information, detailed experimental protocols for its use as an internal standard, and a visualization of the associated signaling pathways.

This compound: Supplier and Product Information

This compound is primarily used as an internal standard for the quantification of Brimonidine in biological samples using mass spectrometry techniques.[1][2] Several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison and procurement.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |

| Cayman Chemical | This compound | 1184971-51-4 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg, 5 mg | Request a quote |

| MedchemExpress | This compound | 1184971-51-4 | Not specified | 500 µg | $218 |

| Toronto Research Chemicals (TRC) | This compound L-Tartrate | Not explicitly provided for d4, parent is 79570-19-7 | Not specified | 1 mg, 5 mg, 10 mg | Request a quote |

| LGC Standards | This compound L-Tartrate | Not explicitly provided for d4 | Not specified | 1 mg, 5 mg, 10 mg | Request a quote |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.

Technical Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₆BrD₄N₅ | [1] |

| Formula Weight | 296.2 | [1] |

| Solubility | DMSO: soluble; Water: 1.5 mg/mL | [1][2] |

| Storage | -20°C | [2] |

| Shipping | Room temperature (continental US); may vary elsewhere | [1] |

Experimental Protocols

This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods due to its similar chemical and physical properties to the unlabeled analyte, Brimonidine.

Quantification of Brimonidine in Ocular Fluids and Tissues by LC-MS/MS

This protocol is adapted from a validated method for the rapid and accurate quantification of brimonidine.[3]

a. Sample Preparation:

-

Homogenize tissue samples (e.g., retina, iris/ciliary body) in an acetonitrile:water (1:1) solution.

-

Sonicate and vortex the homogenate to ensure complete extraction.

-

For fluid samples (e.g., aqueous humor, vitreous humor), dilute with acetonitrile containing a known concentration of this compound internal standard (IS).

-

Centrifuge the samples to pellet any precipitates.

-

Transfer the supernatant for LC-MS/MS analysis.

b. LC-MS/MS Conditions:

-

HPLC Column: Reverse-phase C18 column.

-

Mobile Phase: Isocratic elution with an appropriate mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).

-

Flow Rate: As per column specifications.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Quantification: Construct a calibration curve using known concentrations of Brimonidine and a fixed concentration of this compound. The ratio of the peak area of the analyte to the internal standard is plotted against the concentration of the analyte.

Quantification of Brimonidine in Human Plasma by GC-MS

This protocol is based on a highly sensitive and selective GC-MS assay.[4]

a. Sample Preparation:

-

To 1 mL of plasma, add a known amount of this compound (internal standard) and clonidine (as a carrier).

-

Perform solvent extraction of the plasma sample.

-

Evaporate the solvent to dryness.

-

Derivatize the residue with 3,5-bis(trifluoromethyl)benzoyl chloride.

-

Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.

b. GC-MS Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column.

-

Mass Spectrometer: Operated under negative chemical ionization (NCI) conditions.

-

Ion Monitoring:

-

Quantification: Generate a calibration curve by plotting the ratio of the peak areas of the derivatized analyte and the internal standard against the concentration of the analyte.

Brimonidine Signaling Pathway and Experimental Workflow

To visually represent the complex biological processes and the practical steps in a research setting, the following diagrams are provided in the DOT language for Graphviz.

References

In-Depth Technical Guide to the Safe Handling of Brimonidine-d4 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for Brimonidine-d4, a deuterated analog of the selective alpha-2 adrenergic agonist, Brimonidine. The information herein is intended to ensure the safe use of this compound in a laboratory environment by outlining potential hazards, proper handling procedures, and emergency responses.

Introduction to this compound

This compound is a stable, isotopically labeled form of Brimonidine, a potent alpha-2 adrenergic receptor agonist. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, and for quantitative analysis of Brimonidine in biological samples and pharmaceutical formulations. Due to the substitution of four hydrogen atoms with deuterium, this compound has a higher molecular weight than its non-deuterated counterpart, which allows for its differentiation in mass spectrometry-based assays. While the pharmacological and toxicological properties of this compound are considered to be very similar to those of Brimonidine, it is crucial to handle this compound with the same level of care as the parent drug.

Hazard Identification and Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

2.1. Health Hazards

Based on the toxicological profile of Brimonidine, exposure to this compound may cause:

-

Systemic Effects: As an alpha-2 adrenergic agonist, systemic absorption can lead to a sympatholytic toxidrome, characterized by central nervous system depression (drowsiness, lethargy), hypotension (low blood pressure), bradycardia (slow heart rate), and respiratory depression.[1][2]

-

Oral Toxicity: Brimonidine is classified as toxic if swallowed.[3][4]

-

Eye Irritation: May cause eye irritation upon direct contact.

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.

2.2. Personal Protective Equipment (PPE)

To minimize the risk of exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat or other protective clothing.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Quantitative Toxicity Data

The following tables summarize the available non-clinical toxicity data for Brimonidine tartrate. It is important to note that this data is for the non-deuterated form, but it provides a strong basis for the safety assessment of this compound.

Table 1: Acute Toxicity of Brimonidine Tartrate

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 160 mg/kg |

| TDLO | Rat | Intraperitoneal | 58 µg/kg |

Data sourced from Cayman Chemical Safety Data Sheet.[3]

Table 2: Carcinogenicity Studies of Brimonidine Tartrate

| Species | Duration | Route | Doses Tested | Outcome |

| Mouse | 21 months | Oral (dietary) | Up to 2.5 mg/kg/day | No compound-related carcinogenic effects observed.[5][6][7] |

| Rat | 24 months | Oral (dietary) | Up to 1.0 mg/kg/day | No compound-related carcinogenic effects observed.[5][6][7] |

| Rat | 24 months | Dermal | Up to 5.4 mg/kg/day (males), 21.6 mg/kg/day (females) | No drug-related carcinogenic effects observed.[5] |

Table 3: Reproductive and Developmental Toxicity of Brimonidine Tartrate

| Study Type | Species | Route | Doses Tested | Outcome |

| Fertility and Early Embryonic Development | Rat | Oral | Up to 1 mg/kg/day | No adverse effects on male or female fertility.[5] |

| Embryo-Fetal Development | Rat | Oral | Up to 2.5 mg/kg/day | Not teratogenic.[5] |

| Embryo-Fetal Development | Rabbit | Oral | Up to 5 mg/kg/day | Not teratogenic.[5] |

Handling and Storage Procedures

4.1. Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the generation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

4.2. Storage

-

Store in a tightly sealed, light-resistant container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

5.1. Preparation of a Standard Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, which can be further diluted to prepare working standards for analytical methods.

Materials:

-

This compound powder

-

Methanol (HPLC grade)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Pipettes

-

Spatula

-

Weighing paper

Procedure:

-

Accurately weigh approximately 10 mg of this compound powder onto a piece of weighing paper using an analytical balance. Record the exact weight.

-

Carefully transfer the weighed powder into a 10 mL volumetric flask.

-

Add approximately 5 mL of methanol to the volumetric flask to dissolve the powder.

-

Gently swirl the flask to ensure complete dissolution. If necessary, sonicate for a few minutes.

-

Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution in a tightly sealed container in a refrigerator, protected from light.

5.2. Quantification of this compound by LC-MS/MS (Example Workflow)

This workflow outlines the general steps for the quantification of this compound in a biological matrix, using it as an internal standard for the analysis of Brimonidine.

Caption: LC-MS/MS workflow for quantification.

Signaling Pathway of Brimonidine

Brimonidine acts as a selective agonist for alpha-2 adrenergic receptors, which are G-protein coupled receptors. The activation of these receptors initiates a signaling cascade that has neuroprotective effects.

Caption: Brimonidine signaling pathway.

Emergency Procedures

7.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

7.2. Spill and Leak Procedures

-

Small Spills: Wear appropriate PPE. Carefully sweep up or scoop up the spilled material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area. Prevent the spill from entering drains. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.

Disclaimer

This document is intended as a guide for the safe handling of this compound in a laboratory setting and is not exhaustive. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information. All laboratory personnel must be trained in the proper handling of hazardous chemicals.

References

- 1. Systemic toxicity from subcutaneous brimonidine injection successfully treated with naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical safety profile of brimonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: Quantitative Analysis of Brimonidine in Human Plasma by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brimonidine is a selective alpha-2 adrenergic agonist that effectively lowers intraocular pressure and is primarily used in the treatment of glaucoma.[1] Accurate and sensitive quantification of brimonidine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and highly sensitive gas chromatography-mass spectrometry (GC-MS) method for the determination of brimonidine in human plasma. The method utilizes a stable isotope-labeled internal standard, Brimonidine-d4, to ensure high accuracy and precision. The protocol includes procedures for sample extraction, derivatization, and GC-MS analysis under negative chemical ionization conditions.

Brimonidine Signaling Pathway

Brimonidine exerts its therapeutic effects by binding to and activating alpha-2 adrenergic receptors. This activation initiates a downstream signaling cascade involving G-proteins, which in turn modulates the activity of key cellular pathways. Studies have shown that brimonidine's protective effects are mediated through the activation of the PI3K/Akt and MAPK/ERK survival pathways.[2][3]

References

Application Note: Utilizing Brimonidine-d4 for Robust Pharmacokinetic Studies of Ophthalmic Brimonidine Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the use of Brimonidine-d4 as an internal standard in pharmacokinetic (PK) studies of ophthalmic brimonidine formulations. Brimonidine, a selective alpha-2 adrenergic agonist, is a cornerstone in the management of glaucoma and ocular hypertension. Accurate determination of its concentration in biological matrices is critical for the development and evaluation of novel ophthalmic delivery systems. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and ensuring the accuracy and precision of bioanalytical methods, particularly the highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique.[1][2][3][4] This document outlines the mechanism of action of brimonidine, detailed experimental protocols for sample analysis, and presents key pharmacokinetic data from various studies.

Introduction

Brimonidine tartrate is an alpha-2 adrenergic receptor agonist that lowers intraocular pressure (IOP) through a dual mechanism: reducing aqueous humor production and increasing uveoscleral outflow.[5][6] Its efficacy is well-established, and various ophthalmic solutions are commercially available. The development of new formulations, such as sustained-release implants, necessitates robust pharmacokinetic studies to characterize their drug release profiles and bioavailability in ocular tissues.[7][8]

The "gold standard" for quantitative bioanalysis is LC-MS/MS, owing to its high sensitivity and specificity.[9][10] In such assays, an internal standard (IS) is crucial to account for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it shares near-identical physicochemical properties with the analyte (brimonidine), ensuring it behaves similarly during extraction and ionization, thus providing the most accurate quantification.[1][2][3][4]

Mechanism of Action

Brimonidine is a selective alpha-2 adrenergic agonist.[7] Its primary therapeutic effect in ophthalmology is the reduction of intraocular pressure. This is achieved by binding to and activating alpha-2 adrenergic receptors in the ciliary body and uveoscleral pathway.

Figure 1: Brimonidine's Signaling Pathway for IOP Reduction.

Pharmacokinetic Parameters of Ophthalmic Brimonidine

The systemic exposure to brimonidine following topical ocular administration is generally low. However, understanding its distribution within the eye is crucial for assessing the efficacy of different formulations. The following tables summarize key pharmacokinetic parameters from various studies.

Table 1: Pharmacokinetic Parameters of Brimonidine in Humans Following Topical Ocular Administration

| Formulation | Dose | Cmax (pg/mL) | Tmax (hours) | AUC (pg·hr/mL) | Systemic Half-life (hours) | Reference |

| 0.15% Ophthalmic Solution | Single dose | 73 ± 19 | 1.7 ± 0.7 | 375 ± 89 | ~2.1 | [5] |

| 0.2% Ophthalmic Solution | Twice daily for 10 days | ~60 | 1 - 4 | Not Reported | ~3 | [6] |

| 0.1% or 0.2% Solution | Single dose | Not specified | 0.5 - 2.5 | Not Reported | ~2 | [11] |

| 0.025% Ophthalmic Solution | Single and 5-day QID | Below LLOQ (25 pg/mL) in 13/14 subjects | - | - | - | [12] |

Table 2: Ocular Pharmacokinetics of Brimonidine in Animal Models

| Animal Model | Formulation | Tissue | Cmax | AUC | T1/2 | Reference |

| Guinea Pigs | 20 µ g/eye Intravitreal Injection | Retina | 377.86 ng/g | 27,179.99 ng·h/g | 62.43 h | [13] |

| Guinea Pigs | 20 µ g/eye Intravitreal Injection | Sclera | 306.18 ng/g | 39,529.03 ng·h/g | 67.94 h | [13] |

| Rabbits | 0.2% Brimonidine-Purite | Aqueous Humor | 2.69 ± 0.72 µg/mL | 3.78 ± 0.38 µg·hr/mL (0-5hr) | - | [14] |

| Rabbits | 0.2% Alphagan | Aqueous Humor | 1.74 ± 0.13 µg/mL | 2.77 ± 0.22 µg·hr/mL (0-5hr) | - | [14] |

| Rabbits | 0.2% Brimonidine-PF | Aqueous Humor | 1.24 ± 0.22 µg/mL | 2.49 ± 0.22 µg·hr/mL (0-5hr) | - | [14] |

Experimental Protocols

A validated, sensitive, and rapid LC-MS/MS method is essential for the accurate quantification of brimonidine in ocular fluids and tissues. The following protocol is a synthesis of methodologies reported in the literature.[9][15]

Experimental Workflow

Figure 2: General Experimental Workflow for Pharmacokinetic Analysis.

Materials and Reagents

-

Brimonidine Tartrate Reference Standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (or other specified mobile phase modifier)

-

Ultrapure Water

-

Biological matrices (e.g., plasma, aqueous humor, vitreous humor, retina) from the study subjects.

Sample Preparation

-

Tissue Homogenization (for retina, iris/ciliary body):

-

Protein Precipitation (for aqueous humor, vitreous humor, plasma, and tissue homogenates):

-

To a known aliquot of the sample (e.g., 50 µL), add the internal standard solution (this compound).

-

Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

-

LC-MS/MS Method

The following parameters are a representative example and should be optimized for the specific instrumentation used.

Table 3: Example LC-MS/MS Parameters for Brimonidine Analysis

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Reverse-phase C18 column (e.g., Inertsil ODS 3V) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid. |

| Flow Rate | 0.2 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Brimonidine) | m/z 292 -> 212[15] |

| MRM Transition (this compound) | m/z 296 -> 216[15] |

| Collision Energy | Optimized for maximum signal intensity |

| Dwell Time | ~100-200 ms |

Calibration and Quantification

-

Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of brimonidine.

-

Process the calibration standards and quality control (QC) samples along with the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of brimonidine to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) for the calibration curve.[15]

-

The concentration of brimonidine in the unknown samples is then determined from the calibration curve.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Linearity: Typically in the range of 1-1000 ng/mL.[15]

-

Accuracy and Precision: Intra-day and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[15]

-

Selectivity and Specificity: No significant interference from endogenous matrix components.

-

Matrix Effect: Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.

-

Recovery: Consistent and reproducible extraction recovery.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Table 4: Lower Limits of Quantitation (LLOQ) for Brimonidine in Ocular Tissues

| Ocular Tissue/Fluid | LLOQ | Reference |

| Aqueous Humor | 1.0 ng/mL | [15] |

| Iris/Ciliary Body | 10 ng/g | [15] |

| Retina | 12.5 ng/g | [15] |

| Vitreous Humor | 1.6 ng/g | [15] |

Conclusion

The use of this compound as an internal standard is indispensable for the development of accurate and reliable LC-MS/MS methods for the pharmacokinetic evaluation of ophthalmic brimonidine formulations. The detailed protocols and compiled pharmacokinetic data in this application note serve as a valuable resource for researchers and drug development professionals. By adhering to these methodologies, scientists can generate high-quality data to support the advancement of novel ocular therapies for conditions like glaucoma and ocular hypertension.

References

- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. nbinno.com [nbinno.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Ocular Pharmacokinetics of Brimonidine Drug Delivery System in Monkeys and Translational Modeling for Selection of Dose and Frequency in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

- 10. A validated stability-indicating HPLC method for determination of brimonidine tartrate in BRI/PHEMA drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Ocular Posterior Segment Distribution and Pharmacokinetics of Brimonidine After Intravitreal Administration in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formulation effects on ocular absorption of brimonidine in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid and sensitive LC/MS/MS assay for the quantitation of brimonidine in ocular fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Brimonidine in Retina and Vitreous Humor using Brimonidine-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and accurate quantification of brimonidine in ocular tissues, specifically the retina and vitreous humor, utilizing brimonidine-d4 as a stable isotope-labeled internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Brimonidine is a selective alpha-2 adrenergic agonist used in the treatment of open-angle glaucoma to lower intraocular pressure.[1] Beyond its primary function, brimonidine has demonstrated neuroprotective effects on retinal ganglion cells, independent of its pressure-lowering capabilities.[1][2][3] Understanding the distribution and concentration of brimonidine in specific ocular compartments like the retina and vitreous humor is crucial for preclinical and clinical research into its therapeutic efficacy and neuroprotective mechanisms. This application note describes a validated LC-MS/MS method for the rapid and accurate quantification of brimonidine in these key ocular tissues, employing this compound as an internal standard to ensure high precision and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the analytical method for brimonidine in various ocular matrices.

Table 1: Lower Limit of Quantitation (LLOQ) for Brimonidine

| Ocular Tissue/Fluid | LLOQ (ng/g or ng/mL) |

| Retina | 12.5 ng/g |

| Vitreous Humor | 1.6 ng/g |

| Aqueous Humor | 1.0 ng/mL |

| Iris/Ciliary Body | 10 ng/g |

Data sourced from Jiang et al., 2009.[4]

Table 2: LC-MS/MS Method Parameters

| Parameter | Value |

| Chromatography | |

| HPLC System | Reverse-phase |

| Column | C18 or similar |

| Mobile Phase | Isocratic |

| Total Analysis Time | < 2.0 minutes |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Brimonidine MRM Transition | m/z 292 → 212 |

| This compound MRM Transition | m/z 296 → 216 |

| Calibration | |

| Calibration Curve Range | 1 - 1000 ng/mL |

| Regression Model | Linear with 1/x² weighting |

Data sourced from Jiang et al., 2009.[4]

Table 3: Method Validation Summary

| Parameter | Result |

| Intra-day Accuracy | Within 15% of nominal values |

| Inter-day Accuracy | Within 15% of nominal values |

| Intra-day Precision | Within 15% of nominal values |

| Inter-day Precision | Within 15% of nominal values |

Data sourced from Jiang et al., 2009.[4]

Experimental Protocols

Materials and Reagents

-

Brimonidine Tartrate reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (optional, for mobile phase modification)

-

Retina and vitreous humor samples from appropriate species (e.g., rabbit, rat)

Sample Preparation

A robust and straightforward protein precipitation method is employed for the extraction of brimonidine from ocular tissues.

-

Tissue Homogenization:

-

Accurately weigh the retina or vitreous humor samples.

-

Add a specific volume of extraction solution (Acetonitrile:Water, 1:1 v/v) to the tissue.

-

Homogenize the tissue using a suitable method (e.g., sonication, bead beating) to ensure complete disruption.[4]

-

-

Protein Precipitation and Extraction:

-

To an aliquot of the tissue homogenate, add acetonitrile containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture vigorously to precipitate proteins and facilitate the extraction of the analyte and internal standard.[4]

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis is performed using a reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC column.

-

Perform an isocratic elution to separate brimonidine and this compound from endogenous matrix components.

-

-

Mass Spectrometric Detection:

-

The column eluent is introduced into the positive electrospray ionization source of the mass spectrometer.

-

Monitor the specific MRM transitions for brimonidine (m/z 292 → 212) and this compound (m/z 296 → 216).[4]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of brimonidine to this compound against the concentration of the calibration standards.

-

Determine the concentration of brimonidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of brimonidine in ocular tissues.

Caption: Experimental workflow for brimonidine quantification.

Role of Internal Standard

This diagram explains the principle of using a stable isotope-labeled internal standard for accurate quantification.

Caption: Logic of using an internal standard for quantification.

Brimonidine Neuroprotective Signaling Pathway

Brimonidine is known to exert neuroprotective effects on retinal ganglion cells. One proposed mechanism involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and subsequent activation of pro-survival signaling pathways.[4][5]

Caption: Brimonidine's neuroprotective signaling pathway.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a rapid, sensitive, and reliable approach for the quantification of brimonidine in retina and vitreous humor. This methodology is well-suited for pharmacokinetic studies and for investigating the relationship between brimonidine concentration in ocular tissues and its neuroprotective effects. The robustness of this method, as indicated by its precision and accuracy, makes it an invaluable tool for researchers and drug development professionals in the field of ophthalmology.

References

- 1. Frontiers | Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage [frontiersin.org]

- 2. Human ganglion cells express the alpha-2 adrenergic receptor: relevance to neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]